molecular formula C23H28N2O3 B12718485 Mindodilol, (S)- CAS No. 70260-56-9

Mindodilol, (S)-

Cat. No.: B12718485
CAS No.: 70260-56-9
M. Wt: 380.5 g/mol
InChI Key: ARFNSMYWLYZEPU-IBGZPJMESA-N
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Chemical Reactions Analysis

Mindodilol, (S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mindodilol, (S)- has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. In chemistry, it serves as a β-adrenoceptor blocker and vasodilator . In biology and medicine, it is studied for its potential therapeutic effects on cardiovascular conditions

Comparison with Similar Compounds

Mindodilol, (S)- can be compared with other β-adrenoceptor blockers and vasodilators. Similar compounds include propranolol, metoprolol, and atenolol. What sets Mindodilol, (S)- apart is its specific stereochemistry and its unique combination of β-adrenoceptor blocking and vasodilatory effects .

Properties

CAS No.

70260-56-9

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

(2S)-1-(1H-indol-4-yloxy)-3-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol

InChI

InChI=1S/C23H28N2O3/c26-19(17-28-23-8-4-7-22-21(23)9-12-24-22)15-25-13-10-18(11-14-25)16-27-20-5-2-1-3-6-20/h1-9,12,18-19,24,26H,10-11,13-17H2/t19-/m0/s1

InChI Key

ARFNSMYWLYZEPU-IBGZPJMESA-N

Isomeric SMILES

C1CN(CCC1COC2=CC=CC=C2)C[C@@H](COC3=CC=CC4=C3C=CN4)O

Canonical SMILES

C1CN(CCC1COC2=CC=CC=C2)CC(COC3=CC=CC4=C3C=CN4)O

Origin of Product

United States

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